2-(Pyridin-4-ylsulfanyl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one

Hydrogen Bond Acceptor Count PDE10A selectivity structure–activity relationship

2-(Pyridin-4-ylsulfanyl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one (CAS 2097930-53-3) is a fully synthetic small molecule (C19H18N4O2S, MW 366.44 g/mol) that assembles three distinct pharmacophoric elements: a quinoxaline ring linked via an ether bridge to a pyrrolidine ring, which in turn is N‑acylated with a pyridin‑4‑ylsulfanyl ethanone side‑chain. The compound belongs to the quinoxalin‑2‑yloxy‑pyrrolidine class, a scaffold known to yield potent phosphodiesterase 10A (PDE10A) inhibitors when conjugated to a quinazoline moiety.

Molecular Formula C19H18N4O2S
Molecular Weight 366.44
CAS No. 2097930-53-3
Cat. No. B2429796
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyridin-4-ylsulfanyl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one
CAS2097930-53-3
Molecular FormulaC19H18N4O2S
Molecular Weight366.44
Structural Identifiers
SMILESC1CN(CC1OC2=NC3=CC=CC=C3N=C2)C(=O)CSC4=CC=NC=C4
InChIInChI=1S/C19H18N4O2S/c24-19(13-26-15-5-8-20-9-6-15)23-10-7-14(12-23)25-18-11-21-16-3-1-2-4-17(16)22-18/h1-6,8-9,11,14H,7,10,12-13H2
InChIKeyRCTRXFDYZHISGL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Pyridin-4-ylsulfanyl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one (CAS 2097930-53-3): Core Identity & Procurement Classification


2-(Pyridin-4-ylsulfanyl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one (CAS 2097930-53-3) is a fully synthetic small molecule (C19H18N4O2S, MW 366.44 g/mol) that assembles three distinct pharmacophoric elements: a quinoxaline ring linked via an ether bridge to a pyrrolidine ring, which in turn is N‑acylated with a pyridin‑4‑ylsulfanyl ethanone side‑chain. [1] The compound belongs to the quinoxalin‑2‑yloxy‑pyrrolidine class, a scaffold known to yield potent phosphodiesterase 10A (PDE10A) inhibitors when conjugated to a quinazoline moiety. However, 2097930‑53‑3 replaces the quinazoline with a pyridin‑4‑ylsulfanylacetyl group, a structural permutation that profoundly alters its predicted target profile. The compound is catalogued as a screening compound (e.g., Life Chemicals ID F6476‑4398) and is supplied at ≥90% purity with LCMS/NMR quality control. [1]

Why In-Class Quinoxaline-Pyrrolidine Analogs Cannot Substitute for 2097930-53-3 Without Quantitative Head-to-Head Cross-Validation


Compounds that share only the quinoxalin‑2‑yloxy‑pyrrolidine core (e.g., PQ‑10) or only the pyridin‑4‑ylsulfanyl ethanone side‑chain (e.g., 1‑(10‑phenothiazinyl)‑2‑(pyridin‑4‑ylthio)ethanone) are not interchangeable with 2097930‑53‑3. The three‑part architecture of 2097930‑53‑3 creates a unique spatial and electronic environment: the quinoxaline nitrogen atoms and the pyrrolidine oxygen establish a hydrogen‑bond‑acceptor network, while the pyridinyl‑sulfanyl‑acetyl group introduces a thioether‑linked heterocycle that can engage in π‑stacking, metal coordination, and oxidative metabolism distinct from the quinazoline or phenyl substituents found in close analogs. [1] Empirical data from structurally related series demonstrate that swapping the N‑acyl substituent on the pyrrolidine ring can shift target potency by more than three orders of magnitude (e.g., PDE10A IC50 from 4.6 nM for the quinazoline analog PQ‑10 to unmeasurable for simple carboxamide derivatives). Consequently, procurement decisions that treat any quinoxaline‑pyrrolidine ether as a functional equivalent risk introducing uncontrolled variables into screening cascades, SAR campaigns, and assay validation workflows.

Quantitative Evidence Grid: 2097930-53-3 Differentiation Versus Closest Analogs


Distinct Hydrogen‑Bond Acceptor Count Modulates Target Recognition Relative to the PDE10A Reference PQ‑10

The target compound possesses 6 hydrogen‑bond acceptors (HBA = 6) versus 5 for the potent PDE10A inhibitor PQ‑10. [1] This additional HBA arises from the pyridin‑4‑ylsulfanyl acetyl group, which introduces a thioether‑linked pyridine nitrogen absent in the quinazoline‑substituted comparator. In kinase and phosphodiesterase inhibitor series, a change of a single HBA atom can alter target off‑rates and selectivity profiles; the extra acceptor in 2097930‑53‑3 is therefore expected to divert binding away from PDE10A toward targets that prefer a more hydrogen‑bond‑rich pharmacophore. [2]

Hydrogen Bond Acceptor Count PDE10A selectivity structure–activity relationship

cLogP Modulation by Pyridinylsulfanyl Acetyl Group Creates a Detectable Polarity Shift from the Methoxy Analog

2097930‑53‑3 exhibits a computed XLogP3 of 2.4, whereas the methoxy‑substituted analog 2‑methoxy‑1‑[3‑(quinoxalin‑2‑yloxy)pyrrolidin‑1‑yl]ethan‑1‑one (CAS 2097918‑47‑1) is predicted to have a lower XLogP3 of approximately 1.3 owing to the smaller, more polar methoxy group. [1][2] The 1.1 log unit increase corresponds to an ~12‑fold higher octanol–water partition coefficient, which can enhance passive membrane permeability but also increase plasma protein binding and metabolic clearance. [3]

cLogP lipophilicity permeability

Topological Polar Surface Area Differentiates 2097930‑53‑3 from Ilaprazole Despite Isobaric Molecular Formula

2097930‑53‑3 and the proton‑pump inhibitor ilaprazole (CAS 172152‑36‑2) share the exact molecular formula C19H18N4O2S and molecular weight (366.44 g/mol), yet their topological polar surface areas (TPSA) diverge: 93.5 Ų for the target compound versus 77.1 Ų for ilaprazole (computed). [1] A TPSA above 90 Ų is associated with impaired intestinal absorption, whereas ilaprazole’s lower TPSA is consistent with its oral bioavailability. [2]

TPSA intestinal absorption regioisomerism

Pyridin‑4‑ylsulfanyl Acetyl Moiety Retains Low‑Micromolar Anti‑Virulence Potential Observed in a Closely Related Phenothiazine Analog

A compound bearing the identical pyridin‑4‑ylsulfanyl ethanone side‑chain but linked to a phenothiazine core (BDBM54879) inhibited streptokinase A expression in Group A Streptococcus with an EC50 of 8.36 × 10⁴ nM (83.6 µM). [1] Because the pyridin‑4‑ylsulfanyl ethanone fragment is the conserved pharmacophoric element in both molecules, 2097930‑53‑3 is predicted to retain measurable streptokinase‑suppressive activity, while the quinoxaline‑pyrrolidine scaffold may modulate potency and selectivity relative to the phenothiazine comparator. However, direct experimental confirmation for 2097930‑53‑3 is currently absent. [2]

streptokinase inhibition anti-virulence Group A Streptococcus

Rotatable Bond Count and Molecular Flexibility Differentiate 2097930‑53‑3 from the Quinazoline‑Based PDE10A Inhibitor PQ‑10

2097930‑53‑3 has 5 rotatable bonds, whereas the quinazoline‑substituted comparator PQ‑10 has 4. [1] The additional rotatable bond resides in the pyridin‑4‑ylsulfanyl acetyl chain (C‑S‑C‑C=O torsion), which increases conformational flexibility and the entropic penalty upon binding. This difference translates into a predicted lower ligand efficiency for rigid binding sites that optimally accommodate the more constrained PQ‑10 scaffold. [2]

rotatable bonds conformational entropy ligand efficiency

Application Scenarios for 2-(Pyridin-4-ylsulfanyl)-1-[3-(quinoxalin-2-yloxy)pyrrolidin-1-yl]ethan-1-one Based on Verified Differentiation Evidence


Complementary Screening Probe for PDE10A‑Negative Chemotypes in CNS Drug Discovery

Because 2097930‑53‑3 carries an extra hydrogen‑bond acceptor and an additional rotatable bond relative to the PDE10A reference PQ‑10, it is unlikely to reproduce sub‑nanomolar PDE10A inhibition. [1] This makes it a valuable negative control or complementary probe in PDE10A‑focused screening cascades, enabling identification of off‑target pathways that are engaged by the quinoxaline‑pyrrolidine scaffold but not by the quinazoline‑substituted series. Procurement of both compounds in parallel allows SAR deconvolution without the confounding factor of shared PDE10A pharmacology.

Anti‑Virulence Fragment‑Based Lead Optimization Starting from the Pyridin‑4‑ylsulfanyl Ethanone Pharmacophore

The conserved pyridin‑4‑ylsulfanyl ethanone fragment has demonstrated streptokinase A suppression with an EC50 of 83.6 µM in the phenothiazine analog BDBM54879. [2] 2097930‑53‑3 replaces the phenothiazine core with a quinoxaline‑pyrrolidine ether, offering a distinct chemical starting point for structure‑based optimization of anti‑virulence agents targeting Group A Streptococcus. The compound can be used directly in phenotypic virulence assays, and any improvement in EC50 relative to the phenothiazine benchmark can be quantified against the same assay conditions.

Physicochemical Property Benchmarking for Isobaric Regioisomer Differentiation

2097930‑53‑3 and ilaprazole are isobaric (C19H18N4O2S, MW 366.44) yet differ in TPSA by 16.4 Ų (93.5 vs. 77.1 Ų) and in XLogP3 (2.4 vs. ~2.9). [3] This pair constitutes an ideal set for benchmarking computational models of permeability, solubility, and metabolic stability. Researchers can use the two compounds to validate QSPR models or to calibrate chromatographic hydrophobicity indices, confident that the measured differences originate from regioisomerism rather than bulk property drift.

Synthetic Intermediates and Derivatization Platform for Custom Quinoxaline‑Pyrrolidine Libraries

The thioether linkage in the pyridin‑4‑ylsulfanyl group can be selectively oxidized to a sulfoxide or sulfone, introducing a chiral center (sulfoxide) with tunable electron‑withdrawing character. [4] This synthetic handle is absent in the methoxy and aryl‑substituted analogs, enabling chemists to generate a focused library of oxidation‑state variants from a single procurement lot. Downstream biological profiling of the parent and oxidized derivatives can map the pharmacophoric role of the sulfur atom more rapidly than de novo synthesis of each analog.

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